Methyl N-Biotinyl-6-amino-2-naphthonate Methyl N-Biotinyl-6-amino-2-naphthonate
Brand Name: Vulcanchem
CAS No.: 1041143-49-0
VCID: VC0015184
InChI: InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28)
SMILES: COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol

Methyl N-Biotinyl-6-amino-2-naphthonate

CAS No.: 1041143-49-0

VCID: VC0015184

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-Biotinyl-6-amino-2-naphthonate - 1041143-49-0

Description

Methyl N-Biotinyl-6-amino-2-naphthonate (CAS# 1041143-49-0) is a chemical compound valuable in organic synthesis . It features a unique structure that combines a naphthalene ring system with an amino group and a biotin moiety. As a derivative of biotin, a crucial nutrient, this compound is involved in various biological processes, especially metabolism and enzyme function. The presence of the naphthonate structure enhances its solubility and potential reactivity, making it useful in biochemical research.

This compound exhibits significant biological activity because of its biotin component, which is essential for carboxylation reactions in metabolism, particularly in the synthesis of fatty acids and amino acids. It may also interact with enzymes that require biotin as a cofactor, potentially influencing metabolic pathways. Interaction studies have explored its binding affinity with proteins that interact with biotin, utilizing techniques to elucidate its function in biological systems and potential therapeutic applications. Its unique structure makes it valuable in medicinal chemistry and biotechnology.

Methyl N-Biotinyl-6-amino-2-naphthonate shares structural similarities with compounds like N-Biotinyl-N'-maleimidoethylenediamine, a biotin derivative containing maleimide functionality for coupling, and 6-Amino-2-naphthoic acid, a naphthalene derivative. However, its uniqueness lies in the combination of the naphthalene structure with the biotin moiety, enhancing both solubility and reactivity compared to similar compounds.

CAS No. 1041143-49-0
Product Name Methyl N-Biotinyl-6-amino-2-naphthonate
Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
IUPAC Name methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate
Standard InChI InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28)
Standard InChIKey BQQWDZIWLRSFRG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
PubChem Compound 4158285
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator